

# Rupintrivir tissue culture infection dose TCID50 assays

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Rupintrivir

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## Rupintrivir in Antiviral Research

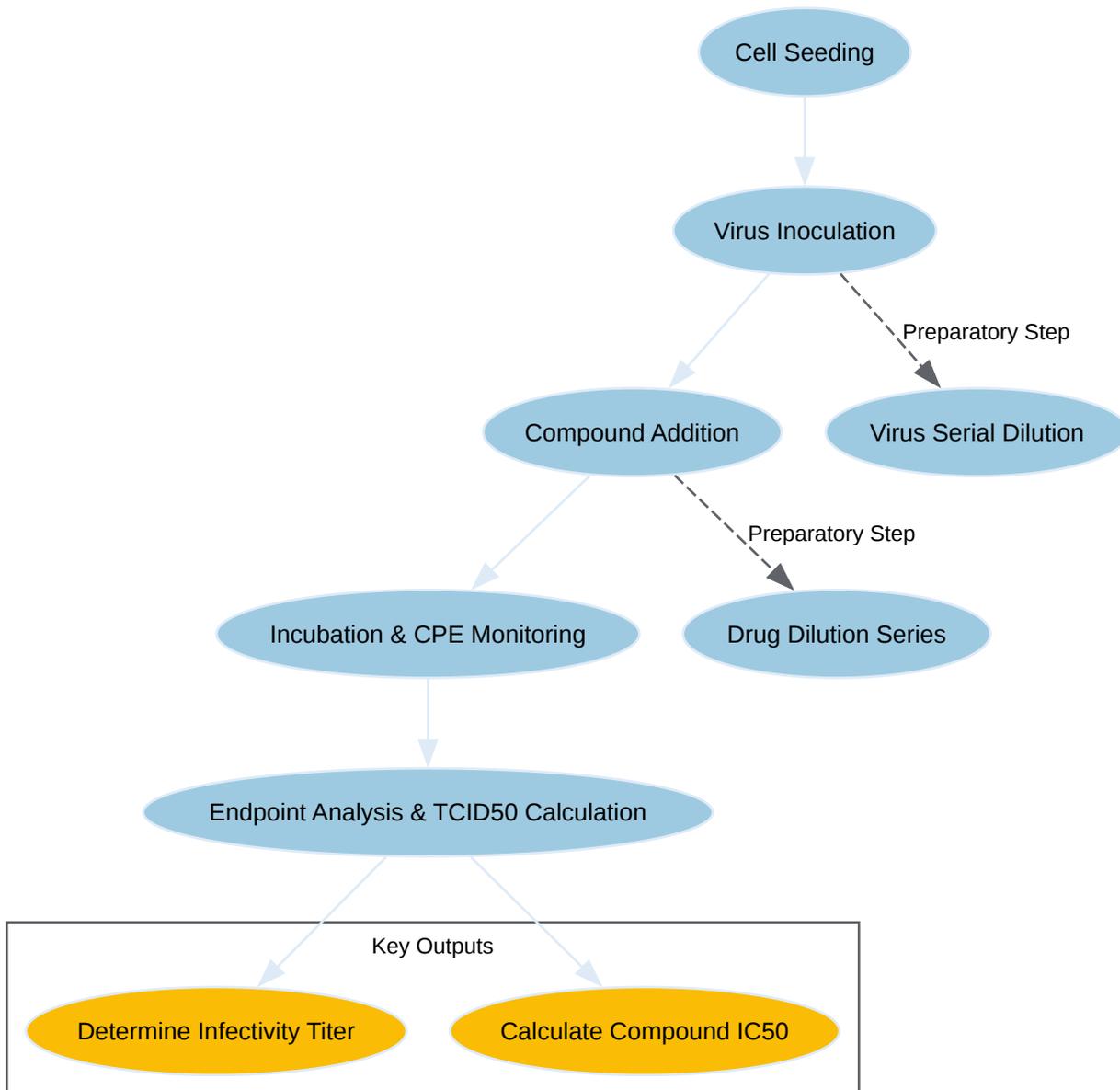
**Rupintrivir** is an irreversible peptidomimetic inhibitor that specifically targets the viral **3C protease**, a key enzyme for polyprotein processing in enteroviruses [1]. It has demonstrated broad-spectrum activity against various enteroviruses.

Recent research focuses on using **rupintrivir** in **combination therapies**. One study highlights a synergistic combination of pleconaril (entry inhibitor), **rupintrivir** (3C protease inhibitor), and remdesivir (RNA polymerase inhibitor) to inhibit enterovirus replication and delay resistance [1]. A subsequent study optimized this cocktail for oral administration by replacing **rupintrivir** and remdesivir with their orally available analogs AG7404 and mindeudesivir [1].

## TCID50 Assay Protocol for Antiviral Testing

The TCID50 assay quantifies viral infectivity by determining the sample dilution that infects 50% of inoculated cell cultures. While none of the searched protocols specifically detail **rupintrivir** application, the following general protocol is adapted from established methods for cytopathic viruses and can be applied to test antiviral compounds like **rupintrivir** [2].

### Workflow Overview



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## Detailed Methodology

### • Cell and Virus Preparation

- **Cell line selection:** Use enterovirus-susceptible cell lines, such as **A549 (human lung carcinoma)**, HEp-2, or Vero E6 cells [3] [1]. Grow cells in appropriate medium (e.g., DMEM with 10% FBS).
- **Virus stock:** Amplify and titrate your enterovirus stock (e.g., EV-A71, CVB, echoviruses) beforehand [1].

- **Compound Preparation**

- Prepare a **10 mM stock solution** of **rupintrivir** in DMSO [1].
- Serially dilute the compound in cell culture medium to achieve the desired test concentrations. A common practice is to test a range of concentrations (e.g., from 10  $\mu$ M to 0.1 nM) to generate a dose-response curve. Include a **DMSO vehicle control** at the same dilution as in your highest drug concentration.

- **Assay Procedure**

- **Cell seeding:** Seed cells into 96-well plates to achieve ~80-90% confluency at the time of infection [3] [1].
- **Virus inoculation & compound addition:**
  - Prepare serial 10-fold dilutions of the virus stock in maintenance medium (e.g., containing 0.2-1% FBS or BSA) [3] [1].
  - Aspirate growth medium from the 96-well plate and inoculate multiple wells per column with the same virus dilution.
  - **Add the pre-diluted rupintrivir** to the infected wells. To test multiple compound concentrations against multiple virus dilutions, a plate layout where rows contain different drug concentrations and columns contain different virus dilutions is efficient.
  - Include necessary controls: cell control (no virus, no drug), virus control (virus, no drug), and vehicle control (virus, equivalent DMSO).
- **Incubation and CPE monitoring:** Incub the plate at 37°C with 5% CO<sub>2</sub> for a defined period, typically **48-72 hours**, or until clear CPE is observed in the virus control wells [3] [1].
- **Endpoint determination:** Score wells for the presence (positive) or absence (negative) of CPE. Cell viability assays like **CellTiter-Glo** can provide a more objective and quantitative endpoint [1].

- **TCID50 Calculation and Antiviral Data Analysis**

- Use the Reed & Muench method to calculate the TCID50/mL of the virus stock based on the CPE pattern in the virus control wells [2] [3].
- To determine the **50% inhibitory concentration (IC50)** of **rupintrivir**, calculate the percentage of CPE inhibition at each drug concentration compared to the virus control.
- Plot the percentage of inhibition (or the log<sub>10</sub> of virus titer) against the log<sub>10</sub> of the drug concentration and fit a dose-response curve (e.g., using a four-parameter logistic model) to calculate the IC50 value.

## Application Data from Recent Studies

While specific TCID50 data for **rupintrivir** monotherapy was not available in the search results, the following table summarizes its role in recent combination therapy studies:

Study Context	Virus(es) Tested	Key Finding Related to Rupintrivir	Reference
Combination Therapy (Initial)	EV1, EV6, EV11, CVB5, EV-A71	Combined with pleconaril & remdesivir; inhibited replication and delayed drug resistance.	[1]
Optimized Oral Combination	Multiple enteroviruses	Rupintrivir was replaced by its <b>orally available analog AG7404</b> in the final cocktail.	[1]

## Key Considerations for Researchers

- **Combination Therapy is a Promising Avenue:** Current research strongly suggests that the future of anti-enterovirus therapy lies in drug combinations. Designing assays to test **rupintrivir** alongside entry inhibitors (e.g., pleconaril) and polymerase inhibitors is highly relevant [1].
- **Cell-based vs. Organoid-based Models:** For more physiologically relevant results, consider using **human organoids** (airway, intestinal). These models better recapitulate in vivo conditions and have been successfully used to propagate difficult-to-culture enteroviruses and test antivirals [4] [1] [5].
- **Defining the Assay Objective:** The TCID50 assay can be used to:
  - Determine the **infectious virus titer** in a stock or sample.
  - Evaluate the **potency of an antiviral compound** by calculating its IC50.

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**Address:** Ontario, CA 91761, United States

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